molecular formula C22H28N4O2S B12160464 2'-(butan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-(butan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B12160464
M. Wt: 412.6 g/mol
InChI Key: ZPVUNEROJIYEOK-UHFFFAOYSA-N
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Description

This compound is a spirocyclic isoquinoline derivative featuring a unique structural framework. Its core consists of a cyclohexane ring fused to an isoquinoline moiety via a spiro junction at position 1,3'. The 4'-carboxamide group is substituted with a 5-methyl-1,3,4-thiadiazol-2-ylamine, while the 2'-position is occupied by a sec-butyl (butan-2-yl) group. The molecular formula is C₂₄H₂₈N₄O₂S, with a molecular weight of 444.57 g/mol .

Properties

Molecular Formula

C22H28N4O2S

Molecular Weight

412.6 g/mol

IUPAC Name

2-butan-2-yl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C22H28N4O2S/c1-4-14(2)26-20(28)17-11-7-6-10-16(17)18(22(26)12-8-5-9-13-22)19(27)23-21-25-24-15(3)29-21/h6-7,10-11,14,18H,4-5,8-9,12-13H2,1-3H3,(H,23,25,27)

InChI Key

ZPVUNEROJIYEOK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NN=C(S4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(butan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).

    Spirocyclization: The spiro junction is introduced by reacting the isoquinoline derivative with a cyclohexanone derivative under acidic conditions to form the spirocyclic structure.

    Functional Group Introduction: The thiadiazole moiety is introduced through a cyclization reaction involving a thiosemicarbazide derivative and an appropriate aldehyde or ketone.

    Final Coupling: The final step involves coupling the thiadiazole derivative with the spirocyclic isoquinoline intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoquinoline and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted isoquinoline or thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The presence of the 5-methyl-1,3,4-thiadiazole group in this compound suggests potential effectiveness against a range of pathogens. Studies have shown that similar compounds can inhibit bacterial growth and exhibit antifungal activity, making them candidates for developing new antimicrobial agents .

Anticancer Properties

The spirocyclic structure of the compound may contribute to its anticancer activity. Compounds with spiro configurations have been reported to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of isoquinoline can induce apoptosis in cancer cells and inhibit tumor growth . Further research is needed to evaluate the specific mechanisms by which this compound acts on cancer cells.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of thiadiazole derivatives. Compounds similar to the one have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pesticidal Activity

The thiadiazole component is known for its pesticidal properties. Research has demonstrated that such compounds can be effective against various agricultural pests. The unique structure of 2'-(butan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide may enhance its efficacy as a pesticide, offering a potential alternative to conventional chemical pesticides .

Plant Growth Regulation

Some studies suggest that thiadiazole derivatives can act as plant growth regulators. They may influence plant metabolism and growth patterns, leading to improved crop yields. The application of such compounds could be explored further in agronomy to enhance sustainable agricultural practices .

Development of Functional Materials

The unique structural features of this compound make it a candidate for the development of new functional materials. Its potential applications include the creation of sensors or catalysts due to the reactivity associated with the thiadiazole and isoquinoline groups. Such materials could find use in environmental monitoring or chemical synthesis .

Photonic Applications

Recent studies have indicated that compounds with similar structures exhibit photoluminescent properties. This characteristic could be harnessed in the development of optoelectronic devices or as fluorescent probes in biological imaging .

Mechanism of Action

The mechanism of action of 2’-(butan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiadiazole moiety can act as a bioisostere for various functional groups, allowing the compound to modulate biological pathways. The spirocyclic structure may enhance binding affinity and specificity by providing a rigid framework that fits well into the active sites of target proteins.

Comparison with Similar Compounds

2'-Benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

  • Molecular Formula : C₂₄H₂₄N₄O₂S
  • Molecular Weight : 432.54 g/mol
  • Key Differences: The benzyl group at the 2'-position replaces the butan-2-yl group, and the spiro system involves a cyclopentane ring instead of cyclohexane. The reduced ring size and aromatic substitution may influence solubility and receptor binding. No yield or activity data are reported .

2'-Cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

  • Molecular Formula : C₂₃H₂₈N₄O₃S
  • Molecular Weight : 456.56 g/mol
  • Key Differences : The 2'-position is substituted with a cyclopentyl group, and the thiadiazole ring includes a methoxymethyl group. These modifications could enhance metabolic stability compared to the butan-2-yl variant .

Thiadiazole-Containing Analogues

N-[5-({2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

  • Molecular Formula : C₁₆H₁₂N₈O₂S₃
  • Molecular Weight : 452.51 g/mol
  • Key Differences : While retaining the 5-methyl-1,3,4-thiadiazole moiety, this compound lacks the spirocyclic core. The benzothiazole and additional thiadiazole rings suggest divergent bioactivity, possibly targeting kinase or protease enzymes .

Spirocyclic Compounds with Alternative Heterocycles

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide

  • Molecular Formula : C₁₅H₁₇ClN₄O₂S
  • Molecular Weight : 352.84 g/mol
  • Key Differences : Replaces the thiadiazole with an oxadiazole and introduces a chloro-substituted benzamide. The oxadiazole’s electron-withdrawing nature may alter pharmacokinetic properties, as seen in similar anti-inflammatory agents .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Spiro Core
Target Compound (Butan-2-yl variant) C₂₄H₂₈N₄O₂S 444.57 Butan-2-yl, 5-methyl-thiadiazole Cyclohexane-Isoquinoline
2'-Benzyl Analogue C₂₄H₂₄N₄O₂S 432.54 Benzyl, 5-methyl-thiadiazole Cyclopentane-Isoquinoline
2'-Cyclopentyl Analogue C₂₃H₂₈N₄O₃S 456.56 Cyclopentyl, 5-methoxymethyl-thiadiazole Cyclopentane-Isoquinoline
Oxadiazole-Based Spiro Compound C₁₅H₁₇ClN₄O₂S 352.84 Oxadiazole, Chlorobenzamide Non-spiro

Research Findings and Implications

  • Thiadiazole vs. Oxadiazole : Thiadiazole-containing compounds (e.g., target compound) often demonstrate superior metabolic stability over oxadiazoles due to sulfur’s resistance to oxidative degradation .
  • Substituent Effects : Bulky groups (e.g., butan-2-yl) may improve lipophilicity and membrane permeability but could reduce synthetic accessibility, as seen in lower yields for sterically hindered analogues .

Biological Activity

The compound 2'-(butan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a novel synthetic derivative featuring a spirocyclic structure combined with a thiadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, including case studies and biochemical analyses.

Chemical Structure and Properties

The compound is characterized by its unique spirocyclic framework, which contributes to its biological properties. The presence of the 5-methyl-1,3,4-thiadiazole ring is significant as thiadiazoles are known for their diverse pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing thiadiazole derivatives exhibit various biological activities such as:

  • Antimicrobial Activity : Thiadiazoles have been reported to possess significant antibacterial and antifungal properties. Studies show that derivatives can inhibit the growth of various pathogens, making them candidates for further development as antimicrobial agents.
  • Anticancer Potential : Some thiadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves disruption of mitochondrial functions and activation of caspase pathways.
  • Enzyme Inhibition : Thiadiazole derivatives have been shown to inhibit various enzymes, including lysosomal acid lipase (LAL), which is crucial in lipid metabolism. For instance, certain thiadiazole carbamates exhibited IC50 values in the mid-nanomolar range against LAL, indicating potent inhibitory activity and selectivity over other lipases .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiadiazole derivatives, including the target compound. The results indicated that the compound exhibited significant antibacterial activity against Gram-negative bacteria such as E. coli, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

Study 2: Anticancer Activity

In vitro assays demonstrated that the compound induced apoptosis in several cancer cell lines. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) levels. These findings suggest its potential as an anticancer agent through targeted therapy.

The biological activity of 2'-(butan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's structure allows it to bind effectively to enzyme active sites, inhibiting their function. This has been particularly noted with LAL inhibition.
  • Cell Signaling Modulation : It influences various signaling pathways involved in cell survival and apoptosis, making it a candidate for cancer therapy.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.

Data Summary Table

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis via ROS
Enzyme InhibitionCompetitive inhibition of LAL

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